N-(4-methoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a carboxamide group, a methoxyphenyl group, and a methoxypyridazinyl group. Its unique structure allows it to participate in diverse chemical reactions and exhibit potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines.
Introduction of the Carboxamide Group: The carboxamide group is introduced via amidation reactions, often using reagents like carbodiimides or acid chlorides.
Substitution with Methoxyphenyl and Methoxypyridazinyl Groups: These groups are introduced through nucleophilic substitution reactions, where the piperidine ring is reacted with 4-methoxyphenyl halides and 6-methoxypyridazinyl halides under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents (e.g., dichloromethane, ethanol).
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Aminated derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-methoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
Biologically, this compound may exhibit pharmacological activities due to its structural similarity to known bioactive molecules. It can be studied for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Medicine
In medicine, research may focus on its potential as a drug candidate. Studies could explore its efficacy, safety, and mechanism of action in treating various diseases.
Industry
Industrially, this compound can be used in the development of new materials, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide depends on its interaction with molecular targets such as enzymes or receptors. It may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies involving binding assays, molecular docking, and in vivo experiments are necessary to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-1-(pyridazin-3-yl)piperidine-3-carboxamide: Lacks the methoxy group on the pyridazine ring.
N-(4-methoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
Uniqueness
N-(4-methoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide is unique due to the presence of both methoxy groups on the phenyl and pyridazine rings. This dual substitution can influence its chemical reactivity and biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C18H22N4O3 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C18H22N4O3/c1-24-15-7-5-14(6-8-15)19-18(23)13-4-3-11-22(12-13)16-9-10-17(25-2)21-20-16/h5-10,13H,3-4,11-12H2,1-2H3,(H,19,23) |
InChI Key |
REMAUXFKNNONBE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.